3-iodo-4-methoxy-1H-pyrazole
Overview
Description
Synthesis Analysis
There are various methods for the synthesis of pyrazole derivatives. For instance, a new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Chemical Reactions Analysis
Pyrazole derivatives, including “3-iodo-4-methoxy-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization .
Scientific Research Applications
Organic Synthesis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They exhibit tautomerism, which may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
Synthesis of Heterobiaryls
4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Pharmaceutical Intermediate
3-Iodo-1H-pyrazole is used as a pharmaceutical intermediate .
Synthesis of Biologically Active Compounds
4-Iodopyrazole is a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
Green Synthesis
Pyrazole scaffolds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Synthesis of 3,5-Diaryl-4-bromopyrazoles
3,5-Diaryl-4-bromopyrazoles can be synthesized using gemdibromoalkene as the substrate . This provides a straightforward, highly effective, and regioselective approach .
Synthesis of Pyrazolo[1,5-a]pyrimidines
3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines . These compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Tautomeric Stabilization Studies
Tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones has been investigated using restricted Hartree-Fock and DFT studies . This research helps to understand the role of solvents in the tautomeric stabilization .
Safety And Hazards
Future Directions
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-iodo-4-methoxy-1H-pyrazole”, have been the subject of more than 300,000 studies, which are included in more than 5500 references (2400 patents) up to date . This suggests that there is ongoing interest in these compounds and their potential applications.
properties
IUPAC Name |
5-iodo-4-methoxy-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERWEDYKNILKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NN=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-1H-pyrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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